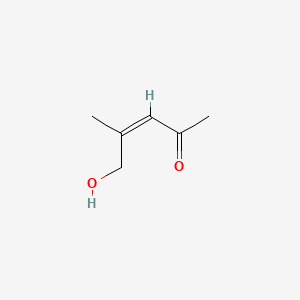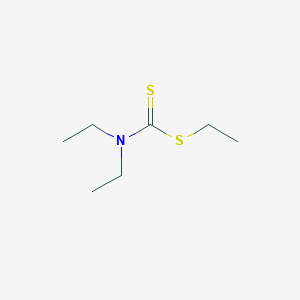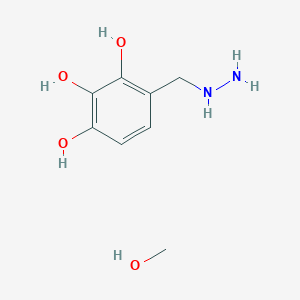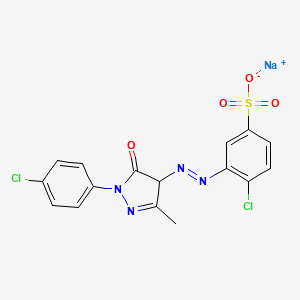
(Z)-5-hydroxy-4-methylpent-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-hydroxy-4-methylpent-3-en-2-one is an organic compound with a unique structure that includes a hydroxyl group, a methyl group, and a double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-hydroxy-4-methylpent-3-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of acetone with acetaldehyde, followed by selective reduction and dehydration steps. The reaction conditions typically include the use of a base such as sodium hydroxide or potassium hydroxide, and the reactions are carried out at controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale aldol condensation reactions followed by purification processes such as distillation or crystallization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-5-hydroxy-4-methylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to other functional groups.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, saturated alcohols, and various substituted derivatives.
Aplicaciones Científicas De Investigación
(Z)-5-hydroxy-4-methylpent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism by which (Z)-5-hydroxy-4-methylpent-3-en-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond and methyl group can also affect the compound’s reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(E)-5-hydroxy-4-methylpent-3-en-2-one: The geometric isomer with different spatial arrangement of atoms.
4-methylpent-3-en-2-one: Lacks the hydroxyl group, resulting in different chemical properties.
5-hydroxy-4-methylpentan-2-one: Saturated analog with different reactivity.
Uniqueness
(Z)-5-hydroxy-4-methylpent-3-en-2-one is unique due to its specific combination of functional groups and geometric configuration, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H10O2 |
|---|---|
Peso molecular |
114.14 g/mol |
Nombre IUPAC |
(Z)-5-hydroxy-4-methylpent-3-en-2-one |
InChI |
InChI=1S/C6H10O2/c1-5(4-7)3-6(2)8/h3,7H,4H2,1-2H3/b5-3- |
Clave InChI |
ZENGABJDJSKJCW-HYXAFXHYSA-N |
SMILES isomérico |
C/C(=C/C(=O)C)/CO |
SMILES canónico |
CC(=CC(=O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-2-(4-methylanilino)-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B13821777.png)
![1-cyano-N-[(E)-pyridin-3-ylmethylideneamino]formamide](/img/structure/B13821785.png)




![(5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B13821811.png)
![[(1R,4S)-2-bicyclo[2.2.1]heptanyl]-[(1S,4R)-2-bicyclo[2.2.1]heptanyl]phosphane](/img/structure/B13821814.png)



![Bis[(diethylhydroxyphenyl)ammonium]sulfate](/img/structure/B13821835.png)
![Tricyclo[3.3.2.02,4]decane](/img/structure/B13821842.png)
